molecular formula C34H52N6O14 B3107949 (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1) CAS No. 1630815-47-2

(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)

Cat. No. B3107949
CAS RN: 1630815-47-2
M. Wt: 768.8
InChI Key: SFESMVIUBTVCJQ-XZPBZCASSA-N
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Description

(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1) is a useful research compound. Its molecular formula is C34H52N6O14 and its molecular weight is 768.8. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardioselective Beta-Adrenoceptor Stimulants : This compound has been identified as a beta-adrenoceptor stimulant with high cardioselectivity and partial agonist properties, making it a candidate for clinical evaluation as a cardiac stimulant (Barlow, Main, & Snow, 1981).

  • Anticancer Properties : Research has shown that certain compounds structurally related to this chemical exhibit significant inhibitory activity against cancer cell lines. This includes the study of synthesis and crystal structure of related molecules which have demonstrated antiproliferative activity (Lu et al., 2021); (Lu et al., 2017).

  • Functional Characterization of Beta 3-Adrenoceptors : It has been used in studies to characterize the function of beta 3-adrenoceptors, particularly in rat brown adipocytes, which is crucial for understanding metabolic processes (Nisoli et al., 1996).

  • Synthesis and Structural Analysis : The compound is involved in the synthesis and crystallographic analysis of various molecular structures, contributing to the broader understanding of chemical properties and interactions (Shukla & Tiwari, 2009); (Hao et al., 2017).

  • Drug-Nucleic Acid Interactions : It plays a role in the study of drug-DNA interactions, which is important for understanding the mechanism of action of potential pharmaceutical compounds (Shukla & Tiwari, 2009).

properties

IUPAC Name

N-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C2H2O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;3-1(4)2(5)6/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);(H,3,4)(H,5,6)/t2*14-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFESMVIUBTVCJQ-XZPBZCASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNC[C@H](COC2=CC=C(C=C2)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)
Reactant of Route 2
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)
Reactant of Route 3
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)
Reactant of Route 4
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)
Reactant of Route 5
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)
Reactant of Route 6
(R)-N-(2-((2-Hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)morpholine-4-carboxamide oxalate(2:1)

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